2-Formyl-3,5-dimethoxyphenylboronic acid
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Overview
Description
2-Formyl-3,5-dimethoxyphenylboronic acid is an organic compound with the molecular formula C9H11BO5 It is a boronic acid derivative, characterized by the presence of a formyl group and two methoxy groups attached to a phenyl ring
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be highly valuable reagents in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross coupling reaction .
Mode of Action
Boronic acids and their derivatives, including 2-formyl-3,5-dimethoxyphenylboronic acid, are known to interact with their targets through a process called protodeboronation . This process involves the removal of the boron moiety from the boronic acid or its derivative .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that the stability of boronic acids and their derivatives can be influenced by environmental factors such as air and moisture .
Result of Action
The compound’s participation in various chemical transformations suggests that it may contribute to the synthesis of a wide range of organic compounds .
Biochemical Analysis
Biochemical Properties
Boronic acids are known to interact with various biomolecules, including enzymes and proteins, through the formation of reversible covalent bonds
Molecular Mechanism
It is known that boronic acids can form reversible covalent bonds with biomolecules, which can lead to changes in enzyme activity and gene expression
Metabolic Pathways
Boronic acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors . The specific pathways and interactions involving 2-Formyl-3,5-dimethoxyphenylboronic acid are yet to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-3,5-dimethoxyphenylboronic acid typically involves the borylation of 2-formyl-3,5-dimethoxyphenyl halides using boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids under mild conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-3,5-dimethoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts, potassium carbonate, and toluene or ethanol as solvents.
Major Products:
Oxidation: 2-Carboxy-3,5-dimethoxyphenylboronic acid.
Reduction: 2-Hydroxymethyl-3,5-dimethoxyphenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
2-Formyl-3,5-dimethoxyphenylboronic acid has numerous applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials and fine chemicals, leveraging its reactivity and functional group compatibility.
Comparison with Similar Compounds
3,5-Dimethoxyphenylboronic acid: Lacks the formyl group, making it less reactive in certain transformations.
2-Formylphenylboronic acid: Lacks the methoxy groups, which can affect its solubility and reactivity.
4-Formylphenylboronic acid: The position of the formyl group can influence the compound’s reactivity and the types of reactions it undergoes.
Uniqueness: 2-Formyl-3,5-dimethoxyphenylboronic acid is unique due to the presence of both formyl and methoxy groups, which provide a balance of electronic and steric effects, enhancing its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
(2-formyl-3,5-dimethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-6-3-8(10(12)13)7(5-11)9(4-6)15-2/h3-5,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDOKIIRVBABOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C=O)OC)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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